Comparative Human CD38 Inhibition: 5,6-Dichloro-N-cyclobutylnicotinamide vs. MK-0159 and 78c
5,6-Dichloro-N-cyclobutylnicotinamide inhibits human CD38 with an IC50 of 298 nM [1]. In contrast, the optimized CD38 inhibitor MK-0159 exhibits an IC50 of 22 nM against human CD38 , while 78c shows an IC50 of 7.3 nM . The 5,6-dichloro derivative is approximately 13.5-fold less potent than MK-0159 and 40-fold less potent than 78c on human CD38, positioning it as a moderately active scaffold rather than a high-potency lead.
| Evidence Dimension | Human CD38 inhibition (IC50) |
|---|---|
| Target Compound Data | 298 nM |
| Comparator Or Baseline | MK-0159: 22 nM ; 78c: 7.3 nM |
| Quantified Difference | 13.5-fold less potent vs. MK-0159; 40-fold less potent vs. 78c |
| Conditions | Recombinant human CD38 extracellular domain expressed in P. pastoris; NAD hydrolysis by colorimetric assay [1]. |
Why This Matters
This quantitative differential defines the compound's utility as a less potent but structurally distinct CD38 probe, enabling target validation studies where high potency may be undesirable or off-target effects are a concern.
- [1] BindingDB. BDBM50086422 (CHEMBL3426068): 5,6-Dichloro-N-cyclobutylnicotinamide. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50086422. Accessed April 2026. View Source
